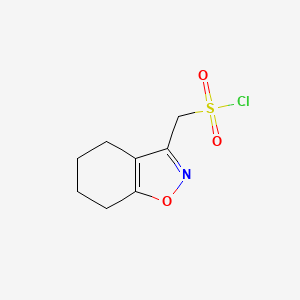

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

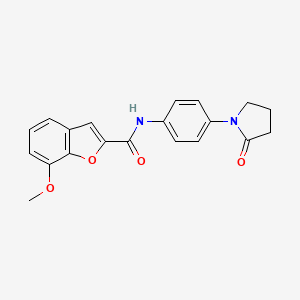

“(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2092694-26-1 . It has a molecular weight of 235.69 . The IUPAC name for this compound is (4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen

One-Pot Synthesis of Benzoxazoles

Methanesulfonic acid is utilized as an effective catalyst in the one-pot synthesis of 2-substituted benzoxazoles. This process involves the reaction of 2-aminophenol with acid chlorides, generated in situ from carboxylic acids, offering excellent yields across a variety of carboxylic acids. The method is compatible with a wide range of substituents, demonstrating the versatility of methanesulfonic acid and related compounds in synthesizing benzoxazoles, which are important heterocyclic compounds in medicinal chemistry and materials science (Kumar, Rudrawar, & Chakraborti, 2008).

Synthesis and NMR Spectra of Complex Structures

The methanesulfonic acid catalyzed reaction of certain compounds with glycerol can produce complex structures that undergo ring openings to form methanesulfonates. These compounds have been studied for their NMR spectra and crystal structure, providing insight into the synthesis and transformation of complex molecules, which is essential for developing new pharmaceuticals and materials (Upadhyaya et al., 1997).

Catalyst for Synthesis of Tetrahydropyridine

A new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, has been synthesized and characterized. It serves as an efficient, homogeneous, and recyclable catalyst for the synthesis of highly functionalized tetrahydropyridines under solvent-free conditions. This highlights the application of sulfonyl chloride derivatives in green chemistry, offering a sustainable approach to synthesizing important nitrogen-containing heterocycles (Abbasi, 2015).

Efficient Catalyst for Tetrahydropyranylation

Ferrous methanesulfonate, a derivative of methanesulfonic acid, has been developed as an efficient catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions. This process is significant for the protection of hydroxyl groups during synthetic operations, demonstrating the utility of sulfonyl chloride derivatives in organic synthesis (Wang, Song, Wan, & Zhao, 2011).

Sodium Insertion into Vanadium Pentoxide

Methanesulfonyl chloride forms a room temperature ionic liquid with aluminum chloride, used to study the electrochemical properties of vanadium pentoxide films. This research contributes to the development of energy storage materials, showcasing the role of sulfonyl chloride derivatives in enhancing the performance of electrode materials (Su, Winnick, & Kohl, 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVIKCCVASEAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2828510.png)

![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2828511.png)

![Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2828514.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2828517.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2828518.png)

![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)

![Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2828530.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2828532.png)